molecular formula C19H17O3P B12545743 Diphenyl (2-methylphenyl)phosphonate CAS No. 151871-42-0

Diphenyl (2-methylphenyl)phosphonate

Cat. No.: B12545743
CAS No.: 151871-42-0
M. Wt: 324.3 g/mol
InChI Key: PJOBHRVELMBIRD-UHFFFAOYSA-N
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Description

Diphenyl (2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of two phenyl groups and a 2-methylphenyl group attached to a phosphonate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl (2-methylphenyl)phosphonate can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with 2-methylphenol in the presence of a base. Another method involves the transesterification of diphenylphosphonate with 2-methylphenol under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification processes, utilizing catalysts to enhance reaction rates and yields. The use of microwave irradiation has also been explored to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Diphenyl (2-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenyl (2-methylphenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl (2-methylphenyl)phosphonate exerts its effects involves its ability to mimic phosphate groups, thereby interacting with enzymes and receptors in biological systems. This interaction can inhibit or modify the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • Diphenyl (4-methylphenyl)phosphonate
  • Diphenyl H-phosphonate
  • Diphenylphosphinic chloride

Comparison: Diphenyl (2-methylphenyl)phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and applications, making it a valuable compound in specific synthetic and biological contexts .

Properties

CAS No.

151871-42-0

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methylbenzene

InChI

InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)23(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

PJOBHRVELMBIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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